One promising area of research involves using cupric formate as a precursor for synthesizing copper nanoparticles. These nanoparticles have unique properties that make them valuable for applications in catalysis, electronics, and medicine []. Cupric formate offers several advantages in this process. When heated, it decomposes at a relatively low temperature, readily releasing copper atoms that can form nanoparticles []. Additionally, the formate ligand acts as a reducing agent, preventing the formation of copper oxides during the process [].
Research suggests cupric formate has potential applications in developing antibacterial coatings. Studies have shown that cupric formate exhibits antimicrobial activity against various bacteria (). The exact mechanism behind this activity is still under investigation, but it's believed to involve the release of copper ions that can disrupt bacterial membranes [].
Cupric formate is also being explored for its potential use in other research areas. These include:
Cupric formate, also known as copper(II) formate, is an inorganic compound with the chemical formula . It exists in various hydrated forms, including the tetrahydrate and dihydrate , with the anhydrous form being . This compound is characterized by its bright blue to light blue color and has a monoclinic crystal system. The molar mass of the anhydrous form is approximately 153.58 g/mol, while the tetrahydrate has a molar mass of about 225.64 g/mol .
This reaction illustrates the conversion of copper carbonate into cupric formate while releasing water and carbon dioxide . Additionally, cupric formate can decompose upon heating, leading to the formation of copper oxide and other products.
Research indicates that cupric formate exhibits antibacterial properties, making it a candidate for applications in medical and agricultural fields. Its efficacy against various bacterial strains has been documented, suggesting potential use as an antimicrobial agent . Furthermore, studies have explored its role in biological systems, particularly in relation to its interactions with enzymes and metabolic pathways.
Several methods exist for synthesizing cupric formate:
Cupric formate has diverse applications across multiple fields:
Studies on cupric formate have focused on its interactions with biological molecules and its effects on cellular processes. Research has highlighted its potential to modulate enzyme activity and influence metabolic pathways, which may contribute to its antibacterial effects . Further exploration into its interactions with different substrates could reveal additional applications in biochemistry and pharmacology.
Several compounds share similarities with cupric formate, particularly within the category of metal formates. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Barium Formate | Ba(HCOO)₂ | High solubility; used in specialized chemical applications. |
| Lead Formate | Pb(HCOO)₂ | Known for its stability; used in lead-based materials. |
| Zinc Formate | Zn(HCOO)₂ | Exhibits different thermal properties; used in agriculture. |
| Sodium Formate | NaHCOO | Commonly used as a buffer; lower toxicity than metal formates. |
Cupric formate is unique due to its specific crystal structure, thermal stability at elevated temperatures, and pronounced antibacterial properties compared to other metal formates . Its distinct interactions within biological systems further differentiate it from similar compounds.
Cupric formate exhibits distinctive molecular geometry characteristics that reflect the coordination preferences of copper(II) ions in formate-containing environments [1] [2]. The fundamental molecular unit consists of copper(II) centers coordinated by formate ligands in various bridging configurations, with the copper ions adopting predominantly square planar to distorted octahedral geometries [3] [5].
The copper(II) ion in cupric formate complexes demonstrates typical Jahn-Teller distorted coordination environments, which is characteristic of d9 electronic configuration [9] [20]. In the tetrahydrate form, each copper atom is surrounded by four oxygen atoms from four different formate ions arranged in an approximately square configuration [5]. The primary coordination sphere exhibits copper-oxygen bond distances of 2.00 Å and 2.01 Å for the equatorial formate oxygen atoms [5]. Additional coordination positions are occupied by water molecules at significantly longer distances of 2.36 Å, reflecting the characteristic 4+2 elongated octahedral geometry typical of copper(II) complexes [5].
The formate ion itself maintains a nearly symmetrical configuration with carbon-oxygen bond lengths of 1.25 Å and 1.26 Å, and an oxygen-carbon-oxygen bond angle of approximately 120° [5]. This geometry is consistent with the expected sp2 hybridization of the carbon center in the formate group [5]. The symmetrical nature of the formate ligand facilitates its versatile bridging capabilities between copper centers [6] [8].
Temperature-dependent structural studies reveal that copper-oxygen bond lengths contract with decreasing temperature, particularly notable for certain coordination bonds which show contractions of 0.039 Å and 0.018 Å respectively [9]. This thermal dependence reflects the dynamic nature of the coordination environment and the influence of lattice vibrations on bond distances [9].
Cupric formate exhibits remarkable polymorphism, with both monoclinic and orthorhombic crystal systems documented in the literature [4] [9] [11]. The crystallographic diversity reflects the flexible coordination modes of the formate ligand and the varying hydration states of the compound [4] [12].
The orthorhombic β-form represents one of the most extensively studied polymorphs, crystallizing in the space group Pbca with unit cell parameters a = 14.1900(3) Å, b = 8.9354(2) Å, and c = 6.2205(2) Å at 296 K [9]. This form exhibits a density of 1.831 g/cm³ and contains eight formula units per unit cell [9]. The structure is characterized by sheets of copper(II) formate units arranged parallel to specific crystallographic planes, with formate ions coordinating to copper centers in an anti-anti bridging mode [9].
A distinct orthorhombic α-form has been identified with significantly different unit cell parameters: a = 7.8773(17) Å, b = 8.4775(2) Å, and c = 12.1423(3) Å, also crystallizing in space group Pbca [11]. This polymorph exhibits a higher density of 2.012 g/cm³, indicating more efficient packing arrangements [11]. The structural differences between the α and β forms arise from variations in the orientation and packing of formic acid molecules within the crystal lattice [11].
The monoclinic polymorphs demonstrate different space group symmetries and unit cell dimensions [4] [5]. The most well-characterized monoclinic form crystallizes in space group P21/a, representing a lower symmetry arrangement compared to the orthorhombic forms [5]. The existence of multiple polymorphs reflects the energetic accessibility of different packing arrangements and the influence of crystallization conditions on the final crystal structure [10] [12].
The hydration behavior of cupric formate demonstrates a strong dependence on crystallization temperature and solution concentration, resulting in distinct dihydrate and tetrahydrate forms with markedly different structural characteristics [4] [13] [15].
The tetrahydrate form, Cu(HCOO)₂·4H₂O, represents the most thermodynamically stable hydrate under ambient conditions [5] [13]. This form crystallizes in the monoclinic space group P21/a with unit cell parameters a = 8.18±0.02 Å, b = 8.15±0.02 Å, c = 6.35±0.02 Å, and β = 101°5'±20' [5]. The structure contains two formula units per unit cell and exhibits a distinct layered architecture [5]. Each copper center adopts a distorted octahedral coordination environment, with four equatorial positions occupied by formate oxygen atoms and two axial positions filled by water molecules [5].
The water molecules in the tetrahydrate structure play crucial structural roles beyond simple space-filling [5]. Two water molecules coordinate directly to copper centers at distances of 2.36 Å, while additional water molecules participate in extensive hydrogen bonding networks [5]. These hydrogen bonds, with distances ranging from 2.74 Å to 2.82 Å, provide significant stabilization to the crystal structure and contribute to the formation of the characteristic layered arrangement [5].
The dihydrate form, Cu(HCOO)₂·2H₂O, exhibits different crystallographic parameters with a monoclinic unit cell having a = 8.54 Å, b = 7.15 Å, c = 9.50 Å, and β = 98.8° [4]. This form is typically obtained through crystallization at intermediate temperatures (50-60°C) and represents a metastable phase under standard conditions [4] [25]. The dihydrate structure demonstrates a more compact arrangement with fewer hydrogen bonding interactions compared to the tetrahydrate [4].
The structural differences between dihydrate and tetrahydrate forms extend beyond simple water content [4] [15]. The tetrahydrate exhibits highly perfect cleavage parallel to the (001) plane due to its pronounced layered structure, while the dihydrate shows different mechanical properties [5]. The tetrahydrate also demonstrates significant anisotropy in dielectric behavior and paramagnetic properties, which can be attributed to its unique crystal structure [5] [15].
Temperature-dependent studies reveal that the tetrahydrate undergoes dehydration at approximately 45°C, while the dihydrate is stable up to approximately 55°C [4]. These thermal behaviors reflect the different strengths of water-framework interactions in the two hydrate forms [4].
The coordination chemistry of copper(II) in formate complexes demonstrates remarkable versatility, with the metal center adopting various coordination geometries depending on the specific ligand environment and crystal packing requirements [18] [20] [21]. Copper(II), with its d9 electronic configuration, typically exhibits Jahn-Teller distorted coordination environments that strongly influence the overall structural architecture [20] [22].
In formate-bridged systems, copper(II) centers most commonly adopt square planar or distorted octahedral geometries [3] [5] [9]. The square planar arrangement involves four formate oxygen atoms in the equatorial plane, with copper-oxygen bond distances typically ranging from 1.94 Å to 2.01 Å [5] [9]. This coordination geometry is particularly stable due to the electronic configuration of copper(II) and the geometric constraints imposed by the formate bridging ligands [20].
The formate ligand demonstrates multiple coordination modes when bridging copper(II) centers [6] [8] [23]. The most prevalent mode is the μ₂-η¹:η¹ anti-anti bridging, where each oxygen atom of the formate coordinates to a different copper center [5] [9]. This bridging mode results in copper-copper separations typically ranging from 5.2 to 5.8 Å, depending on the specific structural arrangement [6]. Alternative coordination modes include μ₁,₁-bridging and μ₁,₃-bridging patterns, which produce different copper-copper distances and magnetic exchange pathways [6] [8].
The coordination environment significantly influences the magnetic properties of copper(II) formate complexes [6] [8] [24]. The nature of the superexchange pathway through the formate bridge determines whether ferromagnetic or antiferromagnetic coupling occurs between copper centers [6] [8]. Studies have demonstrated that the orientation of the Jahn-Teller axis relative to the bridging direction plays a crucial role in determining the strength and sign of magnetic interactions [8].
In extended coordination polymers, copper(II) formate systems can form one-dimensional chain structures or two-dimensional networks [6] [8] [24]. The chain structures often exhibit alternating copper-formate-copper connectivity, creating magnetic systems with interesting low-dimensional properties [6] [8]. Temperature-dependent magnetic measurements reveal antiferromagnetic ordering transitions at temperatures ranging from 2 to 12 K, depending on the specific structural arrangement [8] [24].
The flexibility of copper(II) coordination also allows for the incorporation of additional ligands beyond formate [6] [17]. Mixed-ligand systems containing both formate and other coordinating species demonstrate modified coordination geometries and altered electronic properties [6] [17]. These systems provide opportunities for tuning the structural and magnetic characteristics through careful ligand selection [17] [19].
Table 1: Crystallographic Parameters of Cupric Formate Polymorphs and Hydrates
| Polymorph/Hydrate | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Density (g/cm³) |
|---|---|---|---|---|---|---|---|---|
| Anhydrous (β-form, orthorhombic) | Pbca | 14.1900(3) | 8.9354(2) | 6.2205(2) | 90 | 789 | 8 | 1.831 |
| Dihydrate (monoclinic) | P21/a | 8.54 | 7.15 | 9.50 | 98.8 | - | - | - |
| Tetrahydrate (monoclinic) | P21/a | 8.18±0.02 | 8.15±0.02 | 6.35±0.02 | 101°5'±20' | - | 2 | - |
| Anhydrous (α-form, orthorhombic) | Pbca | 7.8773(17) | 8.4775(2) | 12.1423(3) | 90 | - | - | 2.012 |
Table 2: Bond Distances in Cupric Formate Structures
| Structure | Bond Type | Distance (Å) | Temperature (K) |
|---|---|---|---|
| Tetrahydrate | Cu-O(formate) | 2.00 | 298 |
| Tetrahydrate | Cu-O(formate) | 2.01 | 298 |
| Tetrahydrate | Cu-O(water, axial) | 2.36 | 298 |
| Tetrahydrate | C-O(formate) | 1.26 | 298 |
| Tetrahydrate | C-O(formate) | 1.25 | 298 |
| Anhydrous β-form (296K) | Cu-O(1) | 1.950(5) | 296 |
| Anhydrous β-form (296K) | Cu-O(2) | 1.987(6) | 296 |
| Anhydrous β-form (296K) | Cu-O(3) | 1.993(5) | 296 |
| Anhydrous β-form (296K) | Cu-O(4) | 1.938(5) | 296 |
| Anhydrous β-form (296K) | Cu-O(3') axial | 2.410(5) | 296 |
Table 3: Bond Angles and Coordination Geometry
| Structure | Angle Description | Angle (°) | Coordination Environment |
|---|---|---|---|
| Tetrahydrate | O-C-O (formate) | 120 | Formate ion |
| Anhydrous β-form (296K) | O(1)-Cu-O(2) | 88.9(2) | Square planar |
| Anhydrous β-form (296K) | O(1)-Cu-O(3) | 95.8(2) | Square planar |
| Anhydrous β-form (296K) | O(1)-Cu-O(1') | 79.7(2) | Square planar |
| Anhydrous β-form (296K) | Average Cu-O-Cu | 119.9 | Bridging |
Table 4: Formate Coordination Modes in Copper Complexes
| Formate Bridging Mode | Description | Found in Structure | Cu-Cu Distance (Å) |
|---|---|---|---|
| μ₂-η¹:η¹ (anti-anti) | Each oxygen coordinates to different Cu centers | Tetrahydrate, anhydrous forms | ~5.2-5.8 |
| μ₂-η²:η⁰ (syn) | Bidentate coordination to single Cu center | Various coordination polymers | - |
| μ₁,₁-bridging | Both oxygens bridge same Cu pair | Coordination polymers | ~3.0-3.5 |
| μ₁,₃-bridging | Asymmetric bridging mode | Coordination polymers | ~4.0-4.5 |
| Monodentate terminal | Single oxygen coordination | Coordination polymers | - |
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